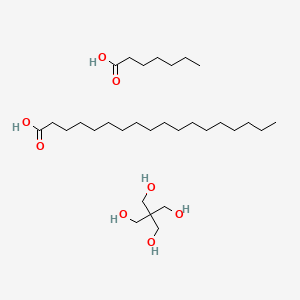
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is a complex compound that combines three distinct chemical entities: 2,2-Bis(hydroxymethyl)propane-1,3-diol, heptanoic acid, and octadecanoic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction is followed by neutralization with acetic acid and subsequent distillation to remove excess formaldehyde .
Heptanoic acid and octadecanoic acid can be esterified with 2,2-Bis(hydroxymethyl)propane-1,3-diol to form the final compound. The esterification process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The final product is purified through distillation and crystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in heptanoic acid and octadecanoic acid can be reduced to form alcohols.
Esterification: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2,2-Bis(hydroxymethyl)propane-1,3-diol with heptanoic acid and octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polyfunctionalized compounds and polymers.
Biology: Acts as a stabilizer for enzymes and proteins in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of flame retardant polymers and heat storage materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can form hydrogen bonds with active sites of enzymes, stabilizing their structure and enhancing their activity. The esterified forms of heptanoic acid and octadecanoic acid can interact with lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: Similar to 2,2-Bis(hydroxymethyl)propane-1,3-diol, pentaerythritol is used in the synthesis of polyfunctionalized compounds and polymers.
Trimethylolpropane: Another polyol used in the production of resins and coatings.
Neopentyl glycol: Used in the manufacture of polyesters and plasticizers.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is unique due to its combination of hydroxyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions. Its esterified forms provide additional functionality, making it suitable for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
71010-84-9 |
|---|---|
Molekularformel |
C30H62O8 |
Molekulargewicht |
550.8 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C7H14O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
InChI-Schlüssel |
HEQNLZZBNGTGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




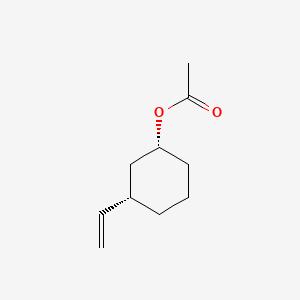
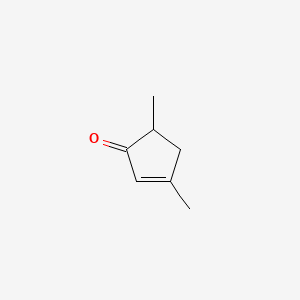
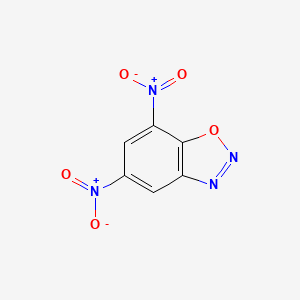
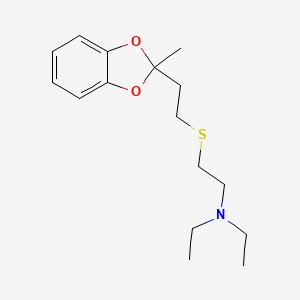
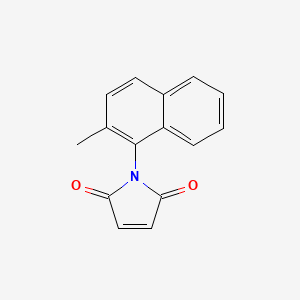
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)

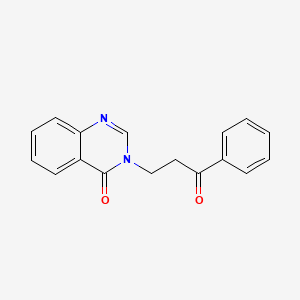

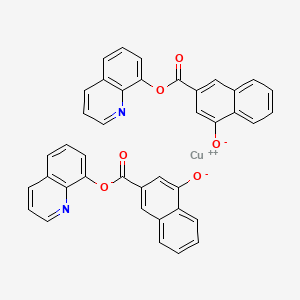
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
